2-Hydroxybenzaldehyde semicarbazone

Overview

Description

Salicylaldehyde semicarbazone is a chemical compound formed by the reaction of salicylaldehyde and semicarbazide It belongs to the class of semicarbazones, which are known for their versatile biological activities

Mechanism of Action

Target of Action

2-Hydroxybenzaldehyde semicarbazone, also known as Salicylaldehyde semicarbazone, is a derivative of imines formed by a condensation reaction between a ketone or aldehyde and semicarbazide . The primary targets of this compound are aldehydes and ketones .

Mode of Action

The interaction of this compound with its targets involves a nucleophilic reaction. The oxygen atom acts as a nucleophile in competition with nitrogen, but it’s a dead-end process. Reaction with oxygen gives the reversible formation of a hemiketal. Reaction with nitrogen forms the oxime in an essentially irreversible process as the adduct dehydrates .

Biochemical Pathways

The biochemical pathways affected by this compound involve the reactions of aldehydes and ketones. As the ketone gets used up, the hemiketal decomposes in an attempt to maintain the concentration of the ketone, a principle known as Le Châtelier’s Principle .

Result of Action

The molecular and cellular effects of this compound’s action result in the formation of oximes or hydrazones . These compounds have been known to have anti-viral and anti-cancer activity, usually mediated through binding to copper or iron in cells .

Biochemical Analysis

Biochemical Properties

Salicylaldehyde, semicarbazone plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to form complexes with copper(II) ions, enhancing its cytotoxic effects against cancer cells . The compound interacts with enzymes such as superoxide dismutase and catalase, potentially altering their activity and contributing to its overall biochemical effects .

Cellular Effects

Salicylaldehyde, semicarbazone affects various types of cells and cellular processes. In cancer cells, it induces apoptosis, a programmed cell death mechanism, by disrupting mitochondrial function and generating reactive oxygen species . This compound also influences cell signaling pathways, such as the MAPK and PI3K/Akt pathways, leading to changes in gene expression and cellular metabolism . These effects contribute to its potential as an anticancer agent.

Molecular Mechanism

The molecular mechanism of salicylaldehyde, semicarbazone involves its interaction with biomolecules at the cellular level. It binds to metal ions, forming complexes that can inhibit or activate enzymes . For example, its copper(II) complexes have been shown to inhibit topoisomerase II, an enzyme crucial for DNA replication and repair . This inhibition leads to DNA damage and triggers apoptosis in cancer cells. Additionally, salicylaldehyde, semicarbazone can modulate gene expression by affecting transcription factors and signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of salicylaldehyde, semicarbazone change over time. The compound is relatively stable under standard conditions, but its activity can degrade over extended periods . Long-term studies have shown that its cytotoxic effects on cancer cells can persist, although the potency may decrease with time . In vitro and in vivo studies indicate that the compound maintains its biological activity for several days, making it suitable for short-term experimental applications .

Dosage Effects in Animal Models

The effects of salicylaldehyde, semicarbazone vary with different dosages in animal models. At low doses, it exhibits minimal toxicity and significant anticancer activity . At higher doses, toxic effects such as liver and kidney damage have been observed . The compound’s therapeutic window is relatively narrow, necessitating careful dosage optimization to balance efficacy and safety .

Metabolic Pathways

Salicylaldehyde, semicarbazone is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes conjugation reactions with glutathione and other cofactors . These metabolic processes can influence the compound’s bioavailability and toxicity. Additionally, salicylaldehyde, semicarbazone affects metabolic flux by altering the activity of key enzymes involved in cellular respiration and oxidative stress responses .

Preparation Methods

Synthetic Routes and Reaction Conditions

Salicylaldehyde semicarbazone can be synthesized through a one-pot reaction involving salicylaldehyde and semicarbazide in the presence of a suitable solvent such as methanol. The reaction typically proceeds at room temperature, and the product is obtained by recrystallization from ethanol .

Industrial Production Methods

While specific industrial production methods for salicylaldehyde semicarbazone are not extensively documented, the general approach involves the same one-pot synthesis method. The scalability of this method makes it suitable for industrial applications, where large quantities of the compound can be produced efficiently.

Chemical Reactions Analysis

Types of Reactions

Salicylaldehyde semicarbazone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

Reduction: Reduction reactions can convert it into amines or hydrazones.

Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Substitution reactions often involve reagents like halogens or alkylating agents.

Major Products Formed

Oxidation: Oximes, nitriles

Reduction: Amines, hydrazones

Substitution: Various substituted derivatives depending on the reagents used

Scientific Research Applications

Salicylaldehyde semicarbazone has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Thiosemicarbazones: Structurally similar to semicarbazones but contain a sulfur atom instead of an oxygen atom.

Hydrazones: Formed by the reaction of hydrazine with aldehydes or ketones.

Oximes: Derived from the reaction of hydroxylamine with aldehydes or ketones.

Uniqueness

Salicylaldehyde semicarbazone is unique due to its ability to form stable metal complexes with a wide range of transition metals. This property enhances its biological activity and makes it a valuable compound for various applications .

Properties

IUPAC Name |

[(2-hydroxyphenyl)methylideneamino]urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O2/c9-8(13)11-10-5-6-3-1-2-4-7(6)12/h1-5,12H,(H3,9,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZXDQSKCOWSUOG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=NNC(=O)N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701306341 | |

| Record name | Salicylaldehyde, semicarbazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701306341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3030-97-5 | |

| Record name | Salicylaldehyde, semicarbazone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3030-97-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Salicylaldehyde, semicarbazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701306341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

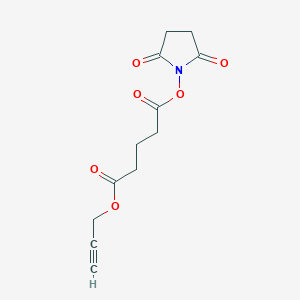

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 2-hydroxybenzaldehyde semicarbazone?

A1: The molecular formula of this compound is C8H9N3O2, and its molecular weight is 179.17 g/mol. []

Q2: What are the key spectroscopic characteristics of this compound?

A2: Infrared (IR) spectroscopy reveals crucial information about the functional groups present in this compound. Characteristic peaks include those corresponding to the phenol oxygen, hydrazine nitrogen, and the carbonyl group. [, ] Additionally, nuclear magnetic resonance (NMR) spectroscopy provides insights into the compound's structure and dynamics. [, ]

Q3: How does the structure of this compound contribute to its stability in different environments?

A3: The presence of a hydrogen-bonded network, involving the hydroxyl and carbonyl groups, contributes to the stability of this compound. This network influences its melting point and behavior in various solvents. []

Q4: Are there any known compatibility issues of this compound with specific materials or solvents?

A4: While specific compatibility issues are not extensively documented in the provided research, it's essential to consider the potential reactivity of the compound's functional groups (e.g., phenol, semicarbazone) with certain materials or solvents.

Q5: Why is this compound often used as a ligand in metal complexes?

A5: this compound acts as a versatile tridentate ligand, coordinating with metal ions through its phenolic oxygen, azomethine nitrogen, and carbonyl oxygen. This tridentate coordination mode enables the formation of stable metal complexes with various geometries. [, , , ]

Q6: What types of metal complexes have been synthesized using this compound?

A6: Researchers have successfully synthesized complexes of this compound with a wide range of transition metals, including but not limited to copper (II), nickel (II), cobalt (II), manganese (II), iron (III), rhodium (III), ruthenium (III), palladium (II), platinum (II), and vanadium (V). [, , , , , ]

Q7: What are the potential biological applications of this compound metal complexes?

A7: Studies have demonstrated that metal complexes of this compound exhibit diverse biological activities, including anticancer, antibacterial, anti-trypanosomal, and insulin-mimetic properties. [, , , , , , ]

Q8: How do the properties of the metal ion influence the activity of this compound complexes?

A8: The metal ion plays a crucial role in determining the overall activity of the complex. For instance, copper(II) complexes have shown promising anticancer activity attributed to their ability to induce apoptosis. [, ] Vanadium complexes have been investigated for their insulin-mimetic potential. []

Q9: What is the mechanism of action of this compound complexes in biological systems?

A9: The mechanism of action varies depending on the metal ion and the specific cellular target. Some copper(II) complexes have been shown to induce apoptosis in cancer cells, potentially through DNA interaction and reactive oxygen species (ROS) generation. [, ] Vanadium complexes may exert insulin-mimetic effects by mimicking the action of insulin in glucose uptake and metabolism. []

Q10: Can this compound and its metal complexes act as catalysts?

A10: Yes, both this compound and its metal complexes have demonstrated catalytic activity in various organic reactions. For instance, palladium and ruthenium complexes have been successfully employed as catalysts in C-C cross-coupling reactions like Suzuki, Heck, and Sonogashira reactions. []

Q11: How does the structure of this compound facilitate its catalytic activity?

A11: The presence of multiple potential donor atoms in this compound allows it to coordinate with metal centers and stabilize reactive intermediates during catalytic cycles. []

Q12: Are there any examples of asymmetric catalysis using this compound complexes?

A12: While the provided research does not explicitly mention asymmetric catalysis, it is an area worth exploring given the potential for chiral induction by appropriately designed this compound complexes.

Q13: How has computational chemistry been employed in the study of this compound and its derivatives?

A13: Computational techniques like density functional theory (DFT) calculations have been instrumental in predicting the structural, electronic, and spectroscopic properties of this compound and its metal complexes. These calculations provide valuable insights into their stability, reactivity, and potential applications. [, ]

Q14: Have any QSAR (Quantitative Structure-Activity Relationship) studies been conducted on this compound derivatives?

A14: Yes, QSAR studies have been conducted to correlate the biological activity of this compound derivatives with their structural features. These studies aim to identify structural modifications that can enhance the desired activity and selectivity. []

Q15: Are there any formulation strategies to improve the stability, solubility, or bioavailability of this compound and its complexes?

A15: While specific formulation strategies are not extensively discussed in the research, common approaches include the use of suitable excipients, encapsulation techniques, and chemical modifications to enhance solubility and stability.

Q16: What analytical methods are commonly employed for the characterization and quantification of this compound and its complexes?

A16: Various analytical techniques are employed, including:

- Elemental analysis: Determination of the elemental composition of the compound or complex. [, ]

- Spectroscopic techniques: IR, UV-Vis, and NMR spectroscopy provide insights into the structure and electronic properties. [, , , ]

- X-ray diffraction: Single-crystal X-ray diffraction is used to determine the three-dimensional structure of crystalline compounds and complexes. [, , ]

- Electrochemical techniques: Cyclic voltammetry provides information about the redox behavior of the compounds and complexes. []

- Chromatographic techniques: High-performance liquid chromatography (HPLC) can be used for separation and quantification. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazole-1-carboxylic acid methyl ester](/img/structure/B1450669.png)